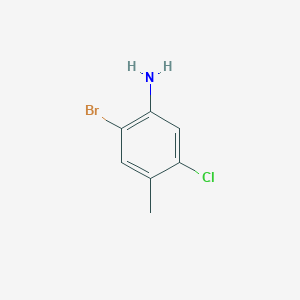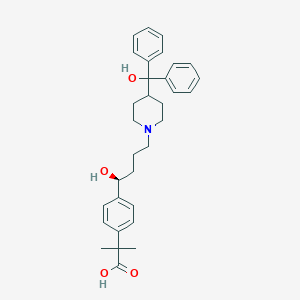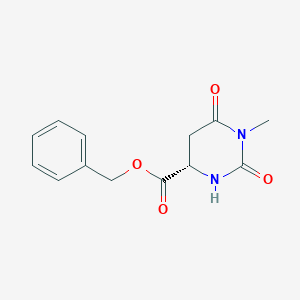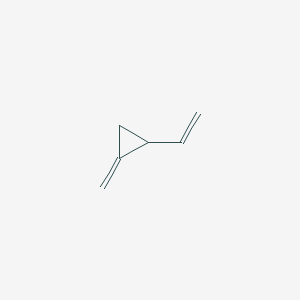
1-Ethenyl-2-methylidenecyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethenyl-2-methylidenecyclopropane, commonly known as MCP, is a cyclic hydrocarbon that has been widely studied for its unique chemical properties and potential applications in various fields of science. The chemical structure of MCP consists of a cyclopropane ring with an ethenyl and methylidenyl substituent, which gives it a high degree of reactivity and stability under certain conditions.
科学的研究の応用
MCP has been extensively studied for its potential applications in various fields of science, including organic chemistry, materials science, and medicinal chemistry. In organic chemistry, MCP has been used as a building block for the synthesis of various compounds, such as cyclopropylamines and cyclopropylcarbinols. In materials science, MCP has been investigated for its potential use as a monomer for the synthesis of polymers with unique properties, such as high thermal stability and rigidity. In medicinal chemistry, MCP has been studied for its potential as an anticancer agent, due to its ability to inhibit the growth of cancer cells.
作用機序
The mechanism of action of MCP is not fully understood, but several studies have suggested that it may act as a DNA alkylating agent, which can inhibit the replication of cancer cells. MCP has also been shown to induce apoptosis, or programmed cell death, in cancer cells. The exact mechanism of action may vary depending on the type of cancer cells and the concentration of MCP used.
Biochemical and Physiological Effects:
MCP has been shown to have several biochemical and physiological effects, including cytotoxicity, genotoxicity, and mutagenicity. MCP has also been shown to induce oxidative stress, which can lead to cell damage and death. However, the exact biochemical and physiological effects of MCP may vary depending on the concentration and duration of exposure.
実験室実験の利点と制限
MCP has several advantages for lab experiments, such as its high reactivity and stability under certain conditions. MCP can also be easily synthesized from readily available starting materials. However, MCP has several limitations, such as its low solubility in water and its potential toxicity to living organisms. Careful handling and disposal procedures are required when working with MCP in the laboratory.
将来の方向性
There are several future directions for the study of MCP, including the development of new synthesis methods to enhance the yield and purity of MCP. MCP can also be further investigated for its potential applications in various fields of science, such as materials science and medicinal chemistry. Additionally, the mechanism of action of MCP can be further elucidated to better understand its potential as an anticancer agent.
合成法
The synthesis of MCP involves the reaction of 1,3-butadiene with methylene carbene generated from diazomethane. This reaction results in the formation of MCP as the major product, along with other minor products such as cyclopropene and ethylene. The reaction conditions, such as temperature, pressure, and catalysts, can affect the yield and purity of MCP. Several studies have reported modifications to the synthesis method to enhance the yield and purity of MCP.
特性
CAS番号 |
19995-92-7 |
|---|---|
製品名 |
1-Ethenyl-2-methylidenecyclopropane |
分子式 |
C6H8 |
分子量 |
80.13 g/mol |
IUPAC名 |
1-ethenyl-2-methylidenecyclopropane |
InChI |
InChI=1S/C6H8/c1-3-6-4-5(6)2/h3,6H,1-2,4H2 |
InChIキー |
MTFFBUSJVZMBOK-UHFFFAOYSA-N |
SMILES |
C=CC1CC1=C |
正規SMILES |
C=CC1CC1=C |
同義語 |
1-Methylene-2-vinylcyclopropane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



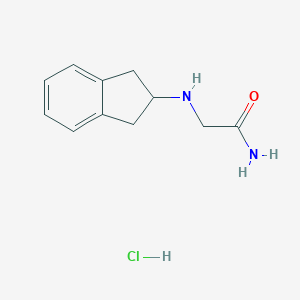
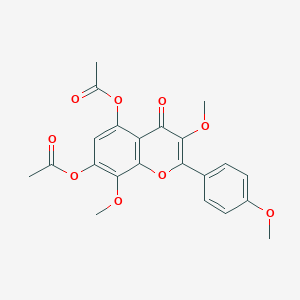
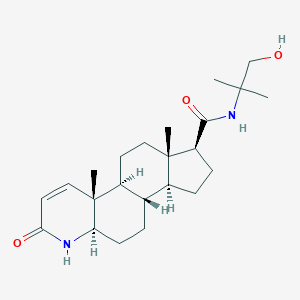
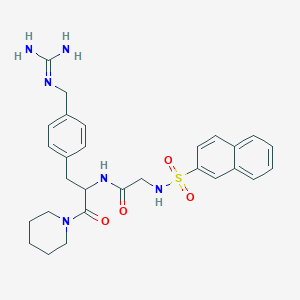
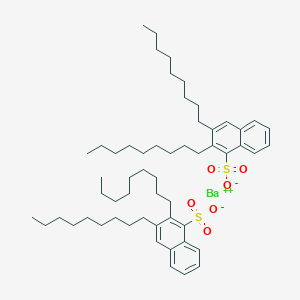
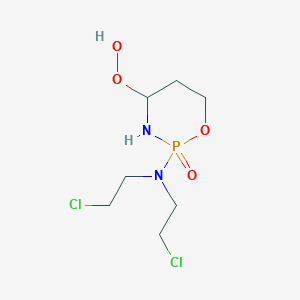

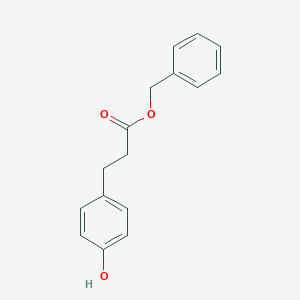
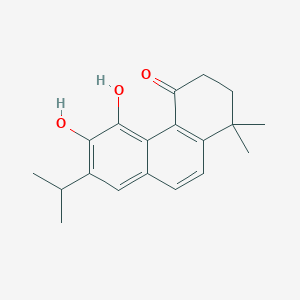
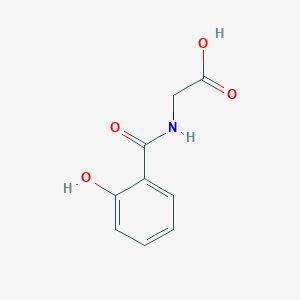
![6,22-Dihydroxy-2-methyl-18-oxa-16-azahexacyclo[17.2.1.03,12.05,10.013,21.016,20]docosa-1(21),3(12),5(10),6,8-pentaene-4,11,17-trione](/img/structure/B18664.png)
